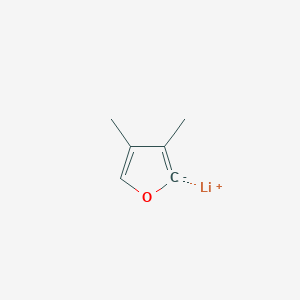![molecular formula C28H43FN2O B14289485 5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine CAS No. 113701-90-9](/img/structure/B14289485.png)
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a decyl chain, a fluorooctyl group, and a phenyl ring attached to a pyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the decyl chain, and the attachment of the fluorooctyl group. The process may involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Fluorooctyl Group: The fluorooctyl group can be introduced through nucleophilic substitution reactions using fluorooctyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Decyl-2-{4-[(2-chlorooctyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-bromooctyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-iodooctyl)oxy]phenyl}pyrimidine
Uniqueness
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine is unique due to the presence of the fluorooctyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications in research and industry.
Propriétés
Numéro CAS |
113701-90-9 |
|---|---|
Formule moléculaire |
C28H43FN2O |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
5-decyl-2-[4-(2-fluorooctoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C28H43FN2O/c1-3-5-7-9-10-11-12-13-15-24-21-30-28(31-22-24)25-17-19-27(20-18-25)32-23-26(29)16-14-8-6-4-2/h17-22,26H,3-16,23H2,1-2H3 |
Clé InChI |
FDXKXVGVGDNNGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(CCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


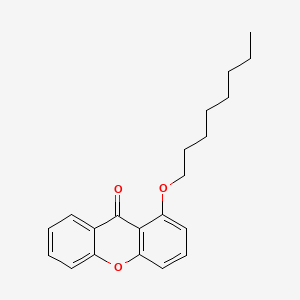
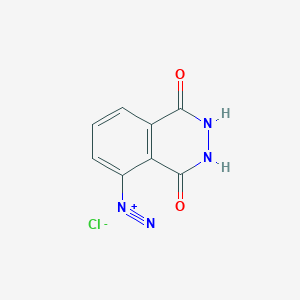
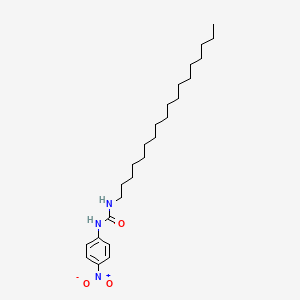
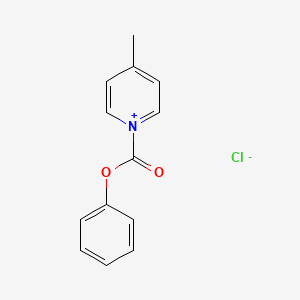
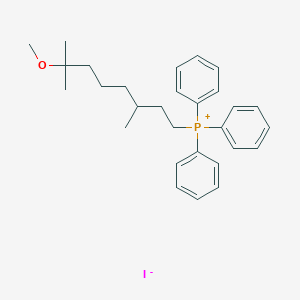
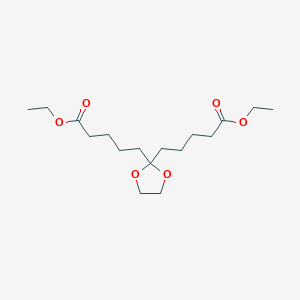
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
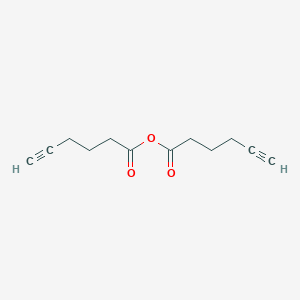

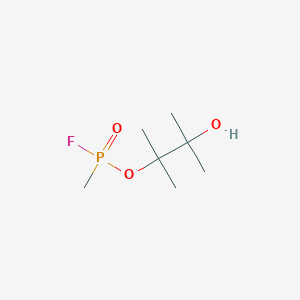
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
